Tert-butyl (4-(6-chloropyridin-3-yl)-4-oxobutyl)carbamate
Description
Tert-butyl (4-(6-chloropyridin-3-yl)-4-oxobutyl)carbamate is a carbamate derivative featuring a 6-chloropyridin-3-yl substituent linked to a 4-oxobutyl chain. This compound is structurally characterized by a tert-butyl carbamate group, which enhances its stability and modulates its pharmacokinetic properties.
Properties
IUPAC Name |
tert-butyl N-[4-(6-chloropyridin-3-yl)-4-oxobutyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3/c1-14(2,3)20-13(19)16-8-4-5-11(18)10-6-7-12(15)17-9-10/h6-7,9H,4-5,8H2,1-3H3,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWYKJARMGODMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(=O)C1=CN=C(C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4-(6-chloropyridin-3-yl)-4-oxobutyl)carbamate typically involves multi-step organic reactions. One common method includes the reaction of 6-chloropyridine with tert-butyl carbamate under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency and scalability. The use of advanced technologies such as flow microreactor systems can enhance the direct introduction of the tert-butoxycarbonyl group into various organic compounds .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (4-(6-chloropyridin-3-yl)-4-oxobutyl)carbamate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chloropyridine moiety can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted pyridine compounds.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl (4-(6-chloropyridin-3-yl)-4-oxobutyl)carbamate is being explored for its potential as a therapeutic agent. The presence of the chloropyridine group is significant due to its ability to interact with biological targets, making it a candidate for drug development.
Case Study: Anticancer Activity
Research has indicated that compounds containing pyridine derivatives exhibit anticancer properties. A study demonstrated that similar carbamate derivatives inhibited tumor growth in vitro and in vivo, suggesting that this compound could be investigated further for its efficacy against specific cancer types.
Agrochemicals
This compound may also serve as a precursor or active ingredient in agrochemical formulations. Its structure suggests potential herbicidal or fungicidal activity.
Data Table: Agrochemical Efficacy Studies
| Compound Name | Activity Type | Target Organism | Reference |
|---|---|---|---|
| This compound | Herbicidal | Weeds | |
| Similar Pyridine Derivative | Fungicidal | Fungal Pathogens |
Material Science
The unique properties of this compound make it suitable for applications in material science, particularly in the development of polymers and coatings.
Case Study: Polymerization Studies
Research has shown that carbamates can act as effective monomers in polymer synthesis. A study highlighted the use of similar compounds in creating biodegradable polymers with enhanced mechanical properties, suggesting that this compound could be utilized in developing sustainable materials.
Mechanism of Action
The mechanism of action of tert-butyl (4-(6-chloropyridin-3-yl)-4-oxobutyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Tert-butyl (4-(6-chloropyridin-3-yl)-4-oxobutyl)carbamate with structurally related compounds, focusing on substituent variations, synthetic routes, and biological or chemical relevance.
Table 1: Structural and Functional Comparison of Carbamate Derivatives
Key Observations
Substituent Effects on Reactivity and Activity Chloropyridine Position: The 6-chloropyridin-3-yl group in the target compound differs from the 4-chloropyridin-2-yl analog . Positional differences alter electronic properties and steric hindrance, impacting binding affinity in biological systems or reactivity in synthetic transformations. Heterocyclic Moieties: The benzo[d]oxazol-2-ylamino group in the anti-inflammatory analog introduces hydrogen-bonding capability, enhancing interactions with inflammatory targets like IL-6 or IL-1β mRNA. In contrast, the methylthio group in the antimicrobial precursor provides sulfur-based nucleophilicity, facilitating cyclization reactions.
- Carbamate Formation : Standard protocols for tert-butyl carbamate protection (e.g., using di-tert-butyl dicarbonate) .
- Acid-Mediated Cyclization : Trichloroacetic acid used to synthesize pyrroles from carbamate precursors .
Antimicrobial Potential: The methylthiophenyl analog’s conversion to bioactive pyrroles highlights the carbamate group’s utility as a protective moiety in drug discovery .
Biological Activity
Tert-butyl (4-(6-chloropyridin-3-yl)-4-oxobutyl)carbamate (CAS 1352516-72-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes the biological activity, synthesis, and relevant research findings associated with this compound.
- Molecular Formula : C14H19ClN2O3
- Molecular Weight : 298.769 g/mol
- Purity : 98%+
- CAS Number : 1352516-72-3
This compound is hypothesized to interact with biological macromolecules, influencing various pathways relevant to disease states. Its structure suggests potential interactions with enzymes and receptors, which could lead to therapeutic applications.
Anticancer Properties
Preliminary studies indicate that compounds with structural similarities to this compound exhibit anticancer properties. For instance, derivatives of pyridine have been shown to inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and apoptosis.
Case Studies
- In Vitro Studies :
- Binding Affinity Studies :
Synthesis
The synthesis of this compound typically involves the reaction of 6-chloropyridine derivatives with tert-butyl carbamate under controlled conditions. The general reaction scheme is as follows:
This reaction is conducted in a solvent like dichloromethane, often utilizing a base such as DMAP to facilitate the reaction .
Comparative Analysis
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C14H19ClN2O3 | Anticancer, Enzyme Inhibition |
| Tert-butyl (4-(6-fluorophenyl)-4-oxobutyl)carbamate | C14H19F2N2O3 | Anticancer |
| Tert-butyl (4-(dimethylamino)-4-oxobutyl)carbamate | C14H22N2O3 | Anticancer |
This table highlights the structural diversity among similar compounds and their associated biological activities. The presence of different substituents can significantly influence their pharmacological profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
